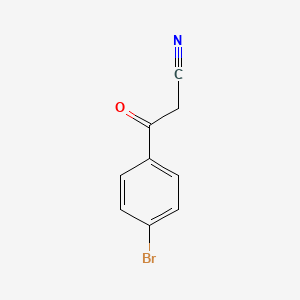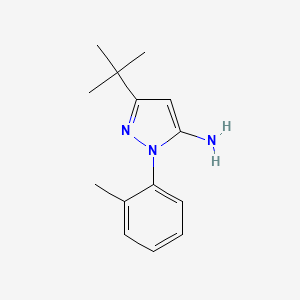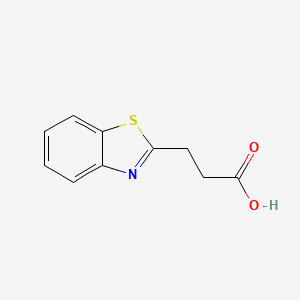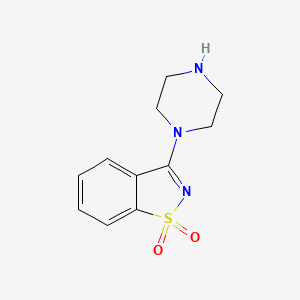
1,2-Benzisothiazole, 3-(1-piperazinyl)-, 1,1-dioxide
Vue d'ensemble
Description
“1,2-Benzisothiazole, 3-(1-piperazinyl)-, 1,1-dioxide” is a heterocyclic compound that belongs to the family of benzothiazole derivatives . It is also known as “3-Piperazin-1-yl-benzo[d]isothiazole” and has the empirical formula C11H13N3S .
Molecular Structure Analysis
The molecular structure of “1,2-Benzisothiazole, 3-(1-piperazinyl)-, 1,1-dioxide” consists of a benzisothiazole ring attached to a piperazine ring . The molecular weight of the compound is 219.31 g/mol .Chemical Reactions Analysis
The specific chemical reactions involving “1,2-Benzisothiazole, 3-(1-piperazinyl)-, 1,1-dioxide” are not detailed in the search results.Physical And Chemical Properties Analysis
“1,2-Benzisothiazole, 3-(1-piperazinyl)-, 1,1-dioxide” is a yellow solid . It has a melting point of 89.0 to 93.0 °C and a predicted boiling point of 320.2±35.0 °C . The compound has a density of 1.256 and is soluble in methanol . It is stored at a temperature of 2-8°C .Applications De Recherche Scientifique
Treatment of Schizophrenia
Ziprasidone is indicated for the treatment of schizophrenia . It has been found to be effective in managing both positive and negative symptoms of this disorder . A study showed that low-dose Ziprasidone in combination with Sertraline was more effective in treating clinical symptoms compared to a usual dose of Ziprasidone in treatment-resistant patients with acute exacerbation of schizophrenia .
Management of Bipolar Disorder
Ziprasidone is also used in the management of bipolar disorder . It has been found to be useful in mania and mixed states, although comparative data are lacking .
Treatment of Major Depression
Ziprasidone has been used in the treatment of major depression . The combination of low-dose Ziprasidone and Sertraline showed greater reductions in the Hamilton Depression Rating Scale (HAMD) total score compared to Ziprasidone monotherapy .
Management of Acute Agitation in Schizophrenia
Ziprasidone has been used in the management of acute agitation in schizophrenic patients . Intramuscular Ziprasidone demonstrated significant and rapid reduction in agitation, and sequential oral formulation can further ensure efficacy .
Use in Special Populations
Ziprasidone has been used in special populations, including treatment-resistant patients with acute exacerbation of schizophrenia . A low dose of Ziprasidone in combination with Sertraline was found to be an effective therapy for the clinical symptoms as compared to a usual dose of Ziprasidone .
Weight Management
An attractive characteristic of Ziprasidone is its neutral effect on weight, providing patients with a non-obesogenic long-term treatment option .
Mécanisme D'action
Target of Action
The primary targets of Ziprasidone (m1) are the dopamine D2 receptors and serotonin-2A (5-HT2A) receptors in the brain . These receptors play a crucial role in regulating mood, cognition, and behavior .
Mode of Action
Ziprasidone (m1) acts as an antagonist at dopamine D2 receptors and serotonin-2A (5-HT2A) receptors . This means it binds to these receptors and inhibits their activity. The inhibition of these receptors is thought to reduce excessive dopamine and serotonin neurotransmission, which is associated with the symptoms of schizophrenia and bipolar disorder .
Biochemical Pathways
It is known that the drug’s action on dopamine d2 and serotonin-2a (5-ht2a) receptors can influence several downstream effects, including the modulation of mood, cognition, and motor function .
Pharmacokinetics
For the parent compound ziprasidone, it is known that the oral bioavailability is approximately 60% . The drug is metabolized in the liver and excreted in urine and feces . The elimination half-life is about 7 to 10 hours .
Result of Action
The antagonistic action of Ziprasidone (m1) on dopamine D2 and serotonin-2A (5-HT2A) receptors results in the reduction of symptoms associated with schizophrenia and bipolar disorder . This includes both positive symptoms (such as hallucinations and delusions) and negative symptoms (such as lack of motivation and social withdrawal) .
Action Environment
The action, efficacy, and stability of Ziprasidone (m1) can be influenced by various environmental factors. For instance, the drug’s absorption can be affected by the presence of food in the stomach. Moreover, factors such as the patient’s age, liver function, and the presence of other medications can influence the drug’s metabolism and excretion .
Safety and Hazards
Propriétés
IUPAC Name |
3-piperazin-1-yl-1,2-benzothiazole 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c15-17(16)10-4-2-1-3-9(10)11(13-17)14-7-5-12-6-8-14/h1-4,12H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBXIPJNXUMSSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NS(=O)(=O)C3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351287 | |
| Record name | 1,2-Benzisothiazole, 3-(1-piperazinyl)-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Benzisothiazole, 3-(1-piperazinyl)-, 1,1-dioxide | |
CAS RN |
131540-88-0 | |
| Record name | 3-Piperazin-1-ylbenzo[d]isothiazole 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131540-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Piperazin-1-yl)-1,2-benzothiazole-1,1-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131540880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzisothiazole, 3-(1-piperazinyl)-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(PIPERAZIN-1-YL)-1,2-BENZOTHIAZOLE-1,1-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XE378JC4E6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



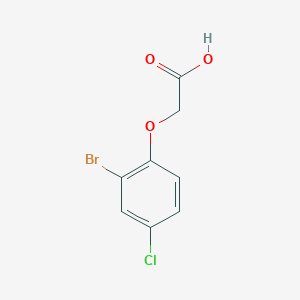
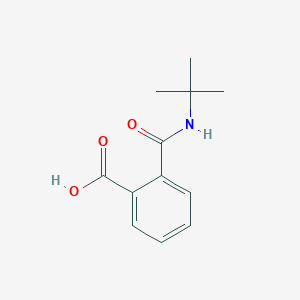
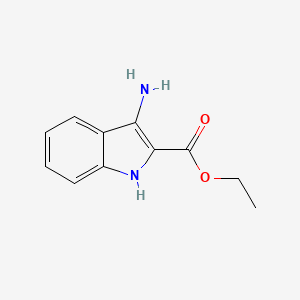


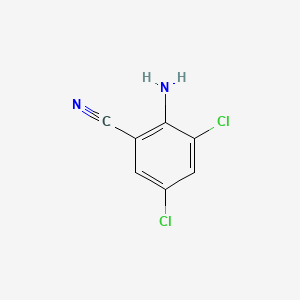
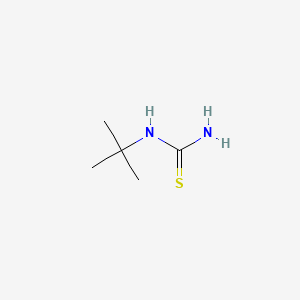
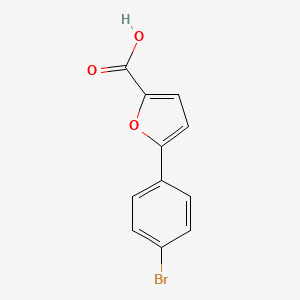

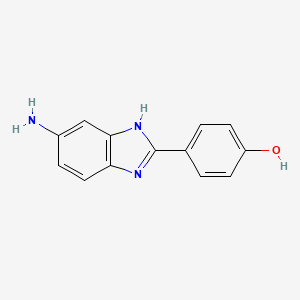
![4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1269169.png)
